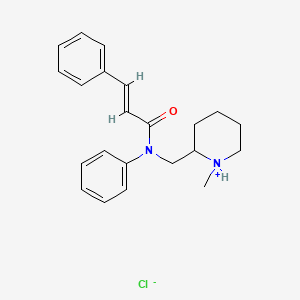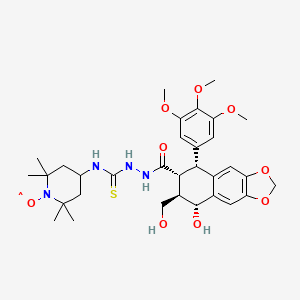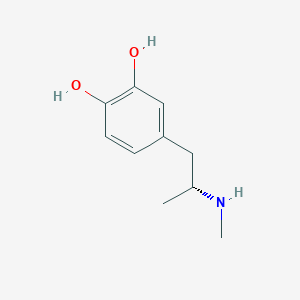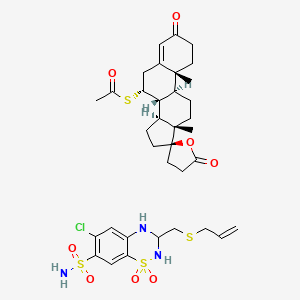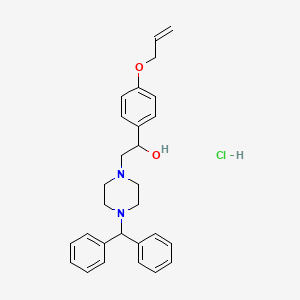
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Allylation: Introduction of the allyloxy group to the phenyl ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Ethanol Addition: Addition of the ethanol group to the piperazine derivative.
Hydrochloride Formation: Conversion to the monohydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the allyloxy group to an epoxide or other oxidized forms.
Reduction: Reduction of the phenyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the phenyl ring or piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could lead to deoxygenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Medicine
Medicinally, compounds like 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride may be explored for their potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride would depend on its specific biological target. Generally, piperazine derivatives may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
- 1-(4-Ethoxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol
Uniqueness
The unique structural features of 1-(4-Allyloxyphenyl)-2-(4-diphenylmethylpiperazinyl)ethanol monohydrochloride, such as the allyloxy group, may confer distinct pharmacological properties compared to its analogs. These differences can influence its binding affinity, selectivity, and overall biological activity.
Eigenschaften
CAS-Nummer |
93035-12-2 |
|---|---|
Molekularformel |
C28H33ClN2O2 |
Molekulargewicht |
465.0 g/mol |
IUPAC-Name |
2-(4-benzhydrylpiperazin-1-yl)-1-(4-prop-2-enoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C28H32N2O2.ClH/c1-2-21-32-26-15-13-23(14-16-26)27(31)22-29-17-19-30(20-18-29)28(24-9-5-3-6-10-24)25-11-7-4-8-12-25;/h2-16,27-28,31H,1,17-22H2;1H |
InChI-Schlüssel |
MUSIIBGVNDTQHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




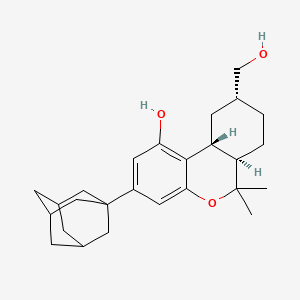
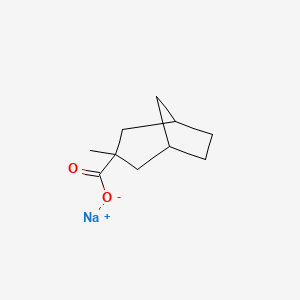
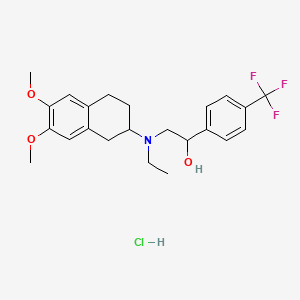
![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
